molecular formula C6H12ClNO4S B3006291 Methyl 3-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride CAS No. 2361644-71-3

Methyl 3-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride

Cat. No.: B3006291
CAS No.: 2361644-71-3
M. Wt: 229.68
InChI Key: NPRMJGIIDMYRDR-UHFFFAOYSA-N
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Description

Methyl 3-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C6H11NO4S·HCl It is a derivative of thiolane, a five-membered sulfur-containing heterocycle

Scientific Research Applications

Methyl 3-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable precursor, such as a dithiolane derivative.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a precursor containing a leaving group.

    Esterification: The carboxylate group can be esterified using methanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The sulfur atom in the thiolane ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives with lower oxidation states.

    Substitution: Various substituted thiolane derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with target molecules, while the thiolane ring may provide structural stability. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

    Methyl 3-amino-1,1-dioxothiolane-3-carboxylate: The non-hydrochloride form of the compound.

    Methyl 3-amino-1,1-dioxothiolane-3-carboxylate;hydrobromide: A similar compound with a different halide salt.

    Methyl 3-amino-1,1-dioxothiolane-3-carboxylate;hydroiodide: Another similar compound with a different halide salt.

Uniqueness: Methyl 3-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride is unique due to its specific halide salt form, which may influence its solubility, stability, and reactivity compared to other similar compounds. The presence of the hydrochloride salt can also affect its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

methyl 3-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S.ClH/c1-11-5(8)6(7)2-3-12(9,10)4-6;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRMJGIIDMYRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCS(=O)(=O)C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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